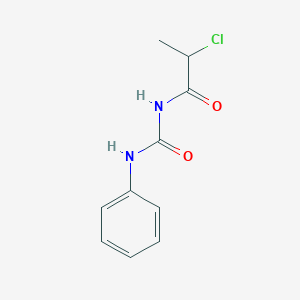

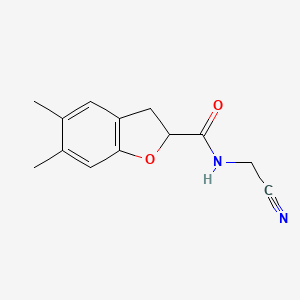

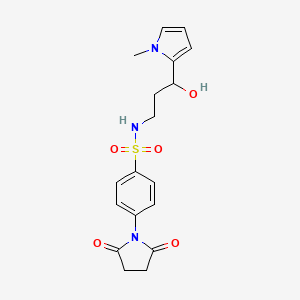

![molecular formula C8H12N2OS B2934712 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 1249836-63-2](/img/structure/B2934712.png)

2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole” is a heterocyclic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural characterization of heterocyclic compounds, including those related to 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole, have been explored for their potential applications in various fields such as drug discovery, materials science, and chemistry. For instance, the rapid syntheses of heteroaryl-substituted compounds via aerobic C2-H functionalizations demonstrate the utility of these reactions in creating bioactive analogs for drug discovery purposes (Weidong Kong et al., 2018). Furthermore, studies on the protonation sites and hydrogen bonding in mono-hydrobromide salts of similar compounds reveal insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Denise Böck et al., 2021).

Corrosion Inhibition

Thiazole-based compounds have shown promise as corrosion inhibitors, which is an important application in the field of materials science and engineering. A study on new thiazole-based pyridine derivatives demonstrated their potential as corrosion inhibitors for mild steel, providing insights into the mechanism of corrosion inhibition and the protective film formation on the metal surface (Turuvekere K. Chaitra et al., 2016).

Ligand Synthesis for Metal Complexes

The synthesis of novel ligands that incorporate thiazole units for the creation of metal complexes is another significant area of research. Such compounds have been employed as bidentate ligands in the synthesis of novel ruthenium complexes, demonstrating the versatility of thiazole-based ligands in coordination chemistry and their potential applications in catalysis and materials science (R. Menzel et al., 2010).

Antimicrobial and Antiviral Activities

Thiazole derivatives have been investigated for their antimicrobial and antiviral activities, showcasing the therapeutic potential of these compounds. Synthesis and evaluation of new pyridine derivatives, including those with thiazole moieties, have shown variable and modest activity against bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobials (N. Patel et al., 2011). Additionally, the design, synthesis, and characterization of N-aminothiazole-hydrazineethyl-pyridines have highlighted their potential as COVID-19 inhibitors, emphasizing the role of thiazole derivatives in addressing contemporary global health challenges (Adel Alghamdi et al., 2023).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-7(9-3-1)6-11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXHNBFXIDVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)

![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)